molecular formula C8H8N2O B1278192 3-Amino-5-methoxybenzonitrile CAS No. 269411-71-4

3-Amino-5-methoxybenzonitrile

Cat. No. B1278192
CAS RN: 269411-71-4
M. Wt: 148.16 g/mol
InChI Key: FFTOQOKMASMDFH-UHFFFAOYSA-N
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Description

3-Amino-5-methoxybenzonitrile is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Molecular Structure Analysis

The InChI code for 3-Amino-5-methoxybenzonitrile is 1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3 . This code provides a detailed description of the molecule’s structure, including the positions of the amino and methoxy groups on the benzene ring.


Physical And Chemical Properties Analysis

3-Amino-5-methoxybenzonitrile is a solid substance . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Pharmacology

3-Amino-5-methoxybenzonitrile: is a compound with potential pharmacological significance. Its structure suggests it could be a precursor or an intermediate in the synthesis of various pharmaceuticals. For instance, its amino group can participate in the formation of amide bonds, which are prevalent in many drug molecules. Additionally, the methoxy group may influence the solubility and bioavailability of potential medications derived from this compound .

Material Science

In material science, 3-Amino-5-methoxybenzonitrile could be used in the development of new organic materials, such as polymers or small molecule-based devices. Its aromatic structure makes it a candidate for creating pi-conjugated systems, which are essential for electronic and optoelectronic materials .

Chemical Synthesis

This compound serves as a versatile building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitution, to create a wide range of derivatives. These derivatives can then be used to synthesize more complex molecules, such as dyes, pigments, or other organic compounds .

Analytical Chemistry

3-Amino-5-methoxybenzonitrile: may be used as a standard or a reagent in analytical chemistry. Its distinct spectroscopic properties, such as its absorbance or fluorescence, can be utilized in the qualitative or quantitative analysis of chemical substances .

Biochemistry

In biochemistry, the compound’s amino group can be involved in the formation of Schiff bases with aldehydes or ketones, which are important in enzyme mechanisms and metabolic pathways. It could also be used to study protein interactions, where it might mimic the behavior of naturally occurring amino acids or neurotransmitters .

Environmental Science

Environmental science could benefit from the use of 3-Amino-5-methoxybenzonitrile in the detection and quantification of pollutants. Its chemical reactivity could be exploited in the development of sensors or assays for monitoring environmental contaminants .

Medicinal Chemistry

In medicinal chemistry, this compound’s structure is conducive to modification, making it a valuable scaffold for drug design. It could be functionalized to create new compounds with potential therapeutic effects against various diseases .

Organic Electronics

The aromatic and electron-rich nature of 3-Amino-5-methoxybenzonitrile makes it a candidate for use in organic electronics. It could be incorporated into organic semiconductors, which are used in devices like organic light-emitting diodes (OLEDs) and solar cells .

Safety and Hazards

The safety information for 3-Amino-5-methoxybenzonitrile indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-amino-5-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTOQOKMASMDFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444602
Record name 3-Amino-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-methoxybenzonitrile

CAS RN

269411-71-4
Record name 3-Amino-5-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269411-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-5-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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